molecular formula C30H29NO4S B301416 ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301416
M. Wt: 499.6 g/mol
InChI Key: DOTZBZBTKFQKFN-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, material science, and organic chemistry.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which are involved in the development of cancer and inflammation. In material science, it has been demonstrated to exhibit good charge transport properties due to its planar and conjugated structure. In organic chemistry, it can act as a nucleophile or electrophile depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate also vary depending on its application. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. However, its potential toxicity and side effects need to be further investigated. In material science, it has been demonstrated to exhibit good stability and conductivity in organic electronic devices. In organic chemistry, it can act as a versatile building block for the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate in lab experiments include its availability, relatively low cost, and versatility. It can be easily synthesized using standard laboratory equipment and techniques. However, its limitations include its potential toxicity, low solubility in some solvents, and limited stability under certain conditions. Therefore, its use should be carefully evaluated and optimized depending on the specific experimental conditions and objectives.

Future Directions

There are several future directions for the research on ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. In medicine, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In material science, it can be further optimized for the synthesis of more efficient and stable organic electronic devices. In organic chemistry, it can be explored for the development of new catalysts and reagents for various reactions. Furthermore, its potential applications in other fields, such as agriculture and environmental science, can also be investigated.

Synthesis Methods

The synthesis method of ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate involves the reaction of 4-ethylaniline, 4-(4-methylbenzyloxy)benzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and requires a reflux system to maintain the temperature and pressure. The product is obtained after purification and isolation using column chromatography.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, it has been used as a building block for the synthesis of organic electronic devices, such as solar cells and transistors. In organic chemistry, it has been utilized as a catalyst or reagent for various reactions, such as Michael addition and Suzuki coupling.

properties

Product Name

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C30H29NO4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C30H29NO4S/c1-4-21-10-14-24(15-11-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-12-16-25(17-13-22)35-19-23-8-6-20(3)7-9-23/h6-18,31H,4-5,19H2,1-3H3/b26-18-

InChI Key

DOTZBZBTKFQKFN-ITYLOYPMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C)S2)C(=O)OCC

Origin of Product

United States

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